SU11652

Übersicht

Beschreibung

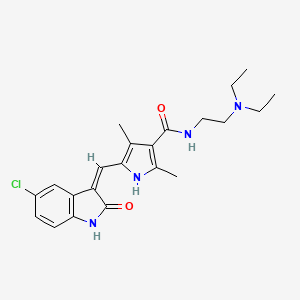

SU11652 is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an indole moiety, a pyrrole ring, and a diethylaminoethyl group, which contribute to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SU11652 typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Chlorination: The indole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Pyrrole ring formation: The pyrrole ring is synthesized via Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Coupling reaction: The chlorinated indole and the pyrrole derivative are coupled using a base such as potassium carbonate in a suitable solvent like dimethylformamide.

Introduction of the diethylaminoethyl group: This step involves the reaction of the intermediate with diethylaminoethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the indole moiety can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Solvents: Dimethylformamide, dichloromethane, ethanol.

Major Products

Oxidation products: Oxidized derivatives of the indole and pyrrole rings.

Reduction products: Reduced forms of the carbonyl groups.

Substitution products: Various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

Material Science: It can be incorporated into polymers to enhance their electronic and optical properties.

Biology

Biological Probes: The compound can be used as a fluorescent probe for studying biological processes due to its unique electronic properties.

Medicine

Drug Development: It has potential as a lead compound for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry

Dye and Pigment Industry: The compound can be used as a precursor for synthesizing dyes and pigments with specific color properties.

Wirkmechanismus

The mechanism of action of SU11652 involves its interaction with molecular targets such as enzymes and receptors. The indole and pyrrole moieties can engage in π-π stacking interactions with aromatic residues in proteins, while the diethylaminoethyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-chloro-2-oxo-1,2-dihydro-3H-indole-3-carboxamide

- N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

- 5-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Uniqueness

The unique combination of the indole, pyrrole, and diethylaminoethyl groups in SU11652 imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from similar compounds.

Biologische Aktivität

SU11652 is a potent small molecule inhibitor primarily targeting receptor tyrosine kinases, notably FLT3 (Fms-like tyrosine kinase 3) and KIT (stem cell factor receptor). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly acute myeloid leukemia (AML) and other malignancies characterized by aberrant signaling through these kinases.

This compound exerts its biological effects through several mechanisms:

-

FLT3 Inhibition :

- This compound selectively inhibits the activity of FLT3, including its mutant forms associated with AML. The compound demonstrates IC50 values of 1.5 nM for wild-type FLT3 and higher values for mutant forms (D835Y: 16 nM; D835H: 32 nM) .

- The inhibition leads to reduced cell viability in FLT3-ITD-positive cell lines such as MV-4-11, where it induces apoptosis and cell cycle arrest. Specifically, treatment with this compound resulted in a significant reduction in S phase cells and an increase in apoptotic markers .

- Downstream Signaling Pathway Modulation :

-

Lysosomal Destabilization :

- Beyond its effects on FLT3, this compound has been shown to accumulate in lysosomes, leading to destabilization of these organelles. This process involves early inhibition of acid sphingomyelinase, resulting in lysosomal membrane disruption and subsequent cytotoxicity across various cancer cell lines, including multidrug-resistant variants .

Efficacy Against Various Cancer Types

This compound has demonstrated efficacy against multiple cancer types:

- Acute Myeloid Leukemia (AML) : The compound is particularly effective against FLT3-ITD-positive AML cells, making it a promising candidate for further clinical development .

- Prostate Cancer : In studies involving Du145 prostate cancer cells, this compound effectively killed both drug-sensitive and multidrug-resistant cells, suggesting its potential utility in overcoming resistance mechanisms .

- Breast Cancer : The compound also exhibited potent activity against MCF7-Bcl-2 breast cancer cells, which are typically resistant to apoptosis .

- Other Tumors : Additional studies have indicated effectiveness against HeLa cervix carcinoma and U-2-OS osteosarcoma cells at low micromolar concentrations .

Research Findings and Case Studies

Table 1: Summary of Biological Activity Data for this compound

| Cancer Type | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Acute Myeloid Leukemia | MV-4-11 | 1.5 | FLT3 inhibition, apoptosis induction |

| Prostate Cancer | Du145 | <10 | Lysosomal destabilization |

| Breast Cancer | MCF7-Bcl-2 | <10 | Induction of apoptosis |

| Cervical Carcinoma | HeLa | <10 | Cytotoxic effects via lysosomal disruption |

| Osteosarcoma | U-2-OS | <10 | Multitarget inhibition |

Eigenschaften

IUPAC Name |

5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLJEFSRINKZLC-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648016 | |

| Record name | 5-((Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326914-10-7 | |

| Record name | SU-11652 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0326914107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SU-11652 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-((Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU-11652 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7AZL970U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.